Product packaging for 1-Chlorodibenzo[b,f][1,4]thiazepine(Cat. No.:)

1-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B11826489
M. Wt: 245.73 g/mol
InChI Key: LBDDYEVEGAFVBT-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Dibenzo[b,f]sphinxsai.comresearchgate.netthiazepine Scaffold

The significance of seven- and eight-membered heterocycles has grown as chemists have recognized their presence in the structural units of some natural products. sphinxsai.com The dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine scaffold, in particular, has been a focus of research due to its utility in developing pharmacologically active agents.

Historically, derivatives of this scaffold have been explored for various therapeutic applications, including as antihistaminic and potential high-ceiling diuretic agents. sphinxsai.com However, the most notable significance of the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine system comes from its role as the core structure for a class of antipsychotic drugs. sphinxsai.com A prime example is Quetiapine (B1663577), an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder, which is built upon this heterocyclic framework. sphinxsai.comresearchgate.net The success of such compounds has cemented the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine scaffold as a "privileged scaffold" in medicinal chemistry, spurring ongoing research into its synthesis and derivatization. researchgate.net

Role of 1-Chlorodibenzo[b,f]sphinxsai.comresearchgate.netthiazepine as a Key Intermediate and Research Target

Within the family of dibenzo[b,f] sphinxsai.comresearchgate.netthiazepines, the chlorinated analog, 1-Chlorodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine, stands out as a pivotal chemical intermediate. researchgate.netnih.govcymitquimica.com Its structure features a chlorine atom on the dibenzothiazepine core, which serves as a reactive site for further chemical modifications.

This compound is typically prepared from its precursor, dibenzo[b,f] sphinxsai.comresearchgate.netthiazepin-11(10H)-one, through a reaction involving a halogenating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as dimethylaniline. researchgate.netrssing.com The resulting 1-Chlorodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine is a versatile reagent used in the synthesis of more complex molecules. For instance, it is a direct precursor in the synthesis of Quetiapine, where it is reacted with 1-(2-hydroxyethoxy)ethylpiperazine. rssing.com It can also be reacted with hydrazine (B178648) hydrate (B1144303) to produce 11-hydrazinyl dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine, which can then be used to build novel heterocyclic systems like triazolo-fused derivatives. researchgate.net

The table below summarizes key chemical properties of 1-Chlorodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine.

PropertyValueSource
Molecular Formula C₁₃H₈ClNS nih.gov
Molecular Weight 245.73 g/mol nih.gov
IUPAC Name 6-chlorobenzo[b] sphinxsai.comresearchgate.netbenzothiazepine nih.gov
CAS Number 13745-86-3 nih.gov

This interactive table provides a snapshot of the fundamental properties of 1-Chlorodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine.

Overview of Research Trajectories in Dibenzo[b,f]sphinxsai.comresearchgate.netthiazepine Chemistry

Research in the field of dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine chemistry is dynamic and follows several key trajectories. A major focus has been on the development of efficient and environmentally friendly synthetic methodologies. Researchers have reported improved one-pot processes for synthesizing the core lactam intermediate, dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine-11(10H)-one, which avoids harsh reaction conditions and extensive purification of intermediates. sphinxsai.com Furthermore, modern techniques such as microwave-assisted synthesis have been employed to produce dibenzo[b,f] sphinxsai.comresearchgate.netthiazepines in high yields through cyclocondensation reactions. researchgate.net

Another significant research avenue is the synthesis of novel derivatives to explore new biological activities. By modifying the core structure, scientists aim to create compounds with unique pharmacological profiles. ontosight.ai Examples of this "diversity-oriented synthesis" include:

Triazolo Derivatives: Researchers have synthesized triazolo[4,3-d] sphinxsai.comresearchgate.netthiazepine derivatives by reacting 11-hydrazinyl dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine with various aldehydes, followed by cyclization. researchgate.net These new fused heterocyclic systems have been evaluated for potential antitubercular activity. researchgate.net

Carboxamides: A sequential synthetic strategy has been developed to create novel dihydrodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine-11-carboxamides. researchgate.net This involves a copper-catalyzed C-S cyclization followed by a multi-component reaction to introduce the carboxamide functionality. researchgate.net

Thiophenyl and Isobutylamide Derivatives: The synthesis of compounds like 11-(5-Chlorothiophen-2-yl)-dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine-8-carboxylic acid isobutylamide highlights the strategy of adding complex substituents to modulate bioavailability, receptor affinity, and metabolic stability. ontosight.ai

These research efforts underscore the continued importance of the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine scaffold as a source of chemical novelty and potential therapeutic innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNS B11826489 1-Chlorodibenzo[b,f][1,4]thiazepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

7-chlorobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H8ClNS/c14-10-4-3-7-12-9(10)8-15-11-5-1-2-6-13(11)16-12/h1-8H

InChI Key

LBDDYEVEGAFVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=C(S2)C=CC=C3Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chlorodibenzo B,f 1 2 Thiazepine and Its Precursors

Classical Synthesis Routes to the Dibenzo[b,f]prepchem.comgoogle.comthiazepine Core

The foundational structure, the dibenzo[b,f] prepchem.comgoogle.comthiazepine core, is traditionally assembled through cyclization reactions starting from more basic precursors. These methods establish the tricyclic system upon which further functionalization occurs.

Cyclization from 2-Nitrodiphenyl Sulfide Precursors

A fundamental approach to constructing the dibenzo[b,f] prepchem.comgoogle.comthiazepine skeleton begins with 2-nitrodiphenyl sulfide. This process involves a one-pot synthesis that first reduces the nitro group to an amine, which then undergoes intramolecular cyclization. A common method employs iron powder and ammonium (B1175870) chloride in an aqueous solution to achieve the reduction of the nitroarene. Following the formation of the amino intermediate, the synthesis proceeds to the cyclization step to form Dibenzo[b,f] prepchem.comgoogle.comthiazepin-11(10H)-one, a key intermediate. This intramolecular reaction is often facilitated by an acid catalyst. An alternative, related strategy involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, for which efficient procedures using various bases have been developed. researchgate.net

Phosphorous Oxychloride-Mediated Cyclization of Dibenzo[b,f]prepchem.comgoogle.comthiazepin-11(10H)-one

The conversion of the lactam, Dibenzo[b,f] prepchem.comgoogle.comthiazepin-11(10H)-one, into the target compound, 1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine, is a critical step. A classical method utilizes phosphorous oxychloride (POCl₃) as both a chlorinating agent and a dehydrating agent. prepchem.comgoogle.com In this reaction, the lactam is typically heated to reflux in an excess of phosphorous oxychloride. prepchem.com The reaction is often carried out in the presence of an organic base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. prepchem.comgoogle.com The process converts the carbonyl group of the lactam into an imino chloride, yielding the desired 1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine. prepchem.com The progress of the reaction can be monitored by thin-layer chromatography to ensure the complete consumption of the starting lactam. prepchem.com

Table 1: Classical Chlorination of Dibenzo[b,f] prepchem.comgoogle.comthiazepin-11(10H)-one

Starting MaterialReagentsSolventConditionsProductSource
Dibenzo[b,f] prepchem.comgoogle.comthiazepine-11(10H)-onePhosphorous oxychloride, N,N-dimethylanilineNone (excess POCl₃)Gentle reflux, 6 hours1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine prepchem.com
Dibenzo[b,f] prepchem.comgoogle.comthiazepine-11(10H)-onePhosphorous oxychloride, N,N-dimethylanilineTolueneReflux, 7 hours1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine google.com

Modern and Improved Synthetic Protocols for 1-Chlorodibenzo[b,f]prepchem.comgoogle.comthiazepine

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally conscious methods for preparing 1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine. These modern protocols often offer advantages such as shorter reaction times, milder conditions, and simpler work-up procedures.

Vilsmeier Reagent Methodologies

A significant improvement in the synthesis of 1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine involves the use of Vilsmeier reagents. patsnap.comgoogle.com The Vilsmeier reagent, an iminium salt such as [(CH₃)₂N=CHCl]⁺Cl⁻, is a potent electrophile used for the conversion of the lactam to the imino chloride. wikipedia.org This reagent can be generated in situ from various precursors. One modern approach utilizes di-(trichloromethyl)carbonate (BTC or triphosgene) and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like toluene. patsnap.comgoogle.com This method avoids the use of large excesses of harsh reagents like phosphorous oxychloride. google.com The reaction proceeds via a heating reaction in an organic solvent, offering high yields and a simplified post-treatment process. patsnap.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is key to maximizing the yield and purity of 1-Chlorodibenzo[b,f] prepchem.comgoogle.comthiazepine. Research has shown that the Vilsmeier method using BTC and catalytic DMF can significantly shorten reaction times to between 2.0 and 8.0 hours, a notable improvement over older methods. google.com The molar ratio of reactants is also critical. Studies have demonstrated that varying the ratios of Dibenzo[b,f] prepchem.comgoogle.comthiazepin-11(10H)-one, BTC, and DMF directly impacts the yield. For instance, reacting 30 mmol of the lactam with 20 mmol of BTC and 3.0 mmol of DMF at 90°C for 4 hours resulted in a 91% yield. patsnap.com Adjusting these conditions, such as using 30 mmol of BTC at reflux (112°C) for 2 hours, can alter the yield, in this case to 88%. google.com This highlights the fine balance between temperature, time, and stoichiometry required for optimal results.

Table 2: Vilsmeier Reagent-Based Synthesis and Optimization

Lactam (mmol)BTC (mmol)DMF (mmol)SolventTemperature (°C)Time (h)Yield (%)Source
30252.4Toluene1123.092 google.com
30203.0Toluene904.091 patsnap.com
30153.6Toluene705.090 patsnap.com
30303.0Toluene1122.088 google.com

Transition Metal-Catalyzed Approaches to Dibenzo[b,f]nih.govpsu.eduthiazepines

The construction of the dibenzo[b,f] nih.govthiazepine core often relies on the formation of a key carbon-sulfur (C-S) bond to create the seven-membered ring. Transition metal catalysis has proven to be a powerful tool in facilitating this transformation, offering high efficiency and control over the reaction.

Copper-Catalyzed C-S Cyclization Strategies

Copper-catalyzed reactions are a cornerstone in the synthesis of dibenzo[b,f] nih.govthiazepines. These methods typically involve the coupling of an aryl halide with a thiol-containing precursor. A notable strategy involves a two-step, diversity-oriented synthesis to produce dihydrodibenzo[b,f] nih.govthiazepine-11-carboxamides. The initial and critical step is the copper-mediated synthesis of the dibenzothiazepine nucleus.

In a specific example, an efficient "one-pot" synthesis utilizing copper(II) chloride (CuCl2) as the catalyst has been developed. mdpi.com This method employs the bifunctional reagent N,N'-dimethylethane-1,2-diamine (DMEDA) and facilitates the C-S bond coupling of 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols or their disulfide counterparts. mdpi.com The reaction proceeds effectively to yield a variety of dibenzo[b,f] nih.govthiazepines. mdpi.com

A plausible mechanism for these copper-catalyzed reactions involves the initial formation of a copper-thiolate species. This is followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination then forms the desired C-S bond and regenerates the active copper catalyst, completing the catalytic cycle.

Table 1: Examples of Copper-Catalyzed Synthesis of Dibenzo[b,f] nih.govthiazepines

Starting Material 1Starting Material 2CatalystLigand/AdditiveProductYield
2-Iodobenzaldehyde2-AminobenzenethiolCuCl2DMEDADibenzo[b,f] nih.govthiazepineGood
2-Iodoacetophenone2,2'-DisulfanediyldianilineCuCl2DMEDA11-Methyldibenzo[b,f] nih.govthiazepineGood

Palladium-Catalyzed Methods

Palladium catalysis offers another powerful avenue for the synthesis of dibenzo[b,f] nih.govthiazepines and their analogs. These methods often utilize the well-established Buchwald-Hartwig amination reaction to form a key C-N bond, which is then followed by an intramolecular cyclization.

A general and highly efficient protocol for synthesizing dibenzodiazepines, which are structurally related to dibenzothiazepines, involves the palladium-catalyzed cross-coupling of readily accessible precursors with ammonia. acs.org This is followed by a spontaneous intramolecular condensation to form the final heterocyclic product. acs.org This strategy highlights the versatility of palladium catalysis in constructing complex heterocyclic systems in a single step. acs.org

Furthermore, palladium-catalyzed carbonylation reactions have been employed to synthesize dibenzo[b,e] nih.govdiazepinones, demonstrating the broad applicability of this transition metal in forming the core structures of these seven-membered heterocycles. mdpi.com The use of specific ligands, such as chelating bis(phosphines), can be crucial in controlling the reaction's stereochemistry and preventing unwanted side reactions like racemization. mdpi.com

"One-Pot" and Multicomponent Reactions in Dibenzo[b,f]nih.govpsu.eduthiazepine Synthesis

Multicomponent reactions, such as the Ugi-Joullié reaction, have also been successfully applied to the synthesis of dibenzo[b,f] nih.govthiazepine derivatives. This approach allows for the introduction of multiple points of diversity in a single step, making it a powerful tool for generating libraries of novel compounds for biological screening.

Alternative Cyclization Strategies (e.g., Smiles Rearrangement)

Beyond transition metal-catalyzed methods, alternative cyclization strategies play a significant role in the synthesis of dibenzo[b,f] nih.govthiazepines. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, is a particularly noteworthy example.

A facile and efficient method for the synthesis of a library of dibenzo[b,f] nih.govthiazepin-11(10H)-ones utilizes the Smiles rearrangement under metal-free conditions, achieving excellent isolated yields of 70-92%. nih.govacs.org This transition metal-free process is not only environmentally friendly but also economical and efficient for preparing these seven-membered lactams. nih.govacs.org The reaction typically involves the rearrangement of a suitably substituted precursor, leading to the formation of the thiazepine ring. researchgate.net

The Smiles rearrangement has also been explored as a route to diarylamines, which can be precursors to dibenzo[b,f] nih.govthiazepines. nih.gov This highlights the versatility of this rearrangement in forming key structural motifs in medicinal chemistry. nih.gov

The synthesis of 1-chlorodibenzo[b,f] nih.govthiazepine itself is typically achieved by treating dibenzo[b,f] nih.govthiazepine-11(10H)-one with a chlorinating agent like phosphorus oxychloride or a Vilsmeier reagent. prepchem.compatsnap.comgoogle.comgoogle.com

Chemical Reactivity and Functionalization of 1 Chlorodibenzo B,f 1 2 Thiazepine

Nucleophilic Substitution Reactions at the C-11 Position

The chlorine atom at the C-11 position of 1-Chlorodibenzo[b,f] smolecule.comuci.eduthiazepine is susceptible to nucleophilic substitution, making it a key site for derivatization. This reactivity is fundamental to the synthesis of a range of compounds, including the atypical antipsychotic drug, quetiapine (B1663577). In this synthesis, the chlorine is displaced by a piperazine (B1678402) derivative through a nucleophilic substitution reaction to form the final drug product. smolecule.com

The general mechanism involves the attack of a nucleophile on the electrophilic C-11 carbon, leading to the displacement of the chloride ion. A variety of nucleophiles can be employed, leading to a diverse array of substituted dibenzo[b,f] smolecule.comuci.eduthiazepine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at C-11

NucleophileReagentProduct
Piperazine1-(2-Hydroxyethoxy)ethylpiperazineQuetiapine
AminesVarious primary and secondary amines11-Amino-dibenzo[b,f] smolecule.comuci.eduthiazepines
ThiolatesSodium thiomethoxide11-(Methylthio)-dibenzo[b,f] smolecule.comuci.eduthiazepine

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

The two benzene rings of the dibenzo[b,f] smolecule.comuci.eduthiazepine system can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the rings, which include the sulfur and nitrogen atoms of the thiazepine ring and the chlorine atom at C-11.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. uci.edu A subsequent deprotonation step restores the aromaticity of the ring. uci.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reactivity and orientation of substitution on the benzene rings are influenced by the electron-donating and electron-withdrawing effects of the heteroatoms in the central thiazepine ring. uci.edu

Further Cyclization and Ring Expansion Reactions

The dibenzo[b,f] smolecule.comuci.eduthiazepine core can be further modified through cyclization and ring expansion reactions to generate more complex polycyclic structures. These reactions often involve the functional groups introduced through nucleophilic or electrophilic substitution reactions. For instance, a derivative with an appropriately positioned amino group on one of the benzene rings could undergo intramolecular cyclization to form a new fused ring system.

Ring expansion reactions can also be envisioned, potentially involving the seven-membered thiazepine ring. For example, a reaction sequence could lead to the insertion of an atom into the thiazepine ring, resulting in an eight-membered ring system. The development of such reactions opens avenues to novel heterocyclic frameworks with potential biological activity. Research in related heterocyclic systems, such as the synthesis of benzo[f] smolecule.comthiazepine 1,1-dioxides, demonstrates the feasibility of ring expansion strategies, in this case from an azetidine (B1206935) intermediate. rsc.org

Derivatization Strategies for Medicinal Chemistry Lead Optimization

1-Chlorodibenzo[b,f] smolecule.comuci.eduthiazepine is a valuable starting material for lead optimization in medicinal chemistry. The ability to functionalize the molecule at multiple positions allows for the systematic modification of its structure to improve potency, selectivity, and pharmacokinetic properties.

Lead optimization strategies often involve creating a library of analogs by varying the substituents at different positions. For 1-Chlorodibenzo[b,f] smolecule.comuci.eduthiazepine, this includes:

Modification at C-11: Introducing a wide range of substituents through nucleophilic substitution to explore the structure-activity relationship (SAR) at this position.

Substitution on the Benzene Rings: Introducing electron-donating or electron-withdrawing groups through electrophilic aromatic substitution to modulate the electronic properties and potential interactions with biological targets.

Alteration of the Thiazepine Ring: Exploring modifications such as oxidation of the sulfur atom or substitution on the nitrogen atom to fine-tune the conformation and physicochemical properties of the molecule.

These derivatization strategies have been successfully applied to other heterocyclic scaffolds to develop new therapeutic agents. For example, the optimization of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation involved a multi-parameter optimization campaign to improve their biological activity. nih.gov Similarly, derivatives of 1,4-benzothiazine have shown a wide range of pharmacological activities, highlighting the potential of this structural motif in drug discovery. nih.gov

Structure Activity Relationship Sar Studies of Dibenzo B,f 1 2 Thiazepine Derivatives

Elucidation of Structural Modulations Impacting Biological Activity

The journey to therapeutically active dibenzo[b,f] researchgate.netsphinxsai.comthiazepine derivatives often begins with the chemical modification of the tricyclic lactam, dibenzo[b,f] researchgate.netsphinxsai.comthiazepin-11(10H)-one. This precursor is typically converted to 11-chlorodibenzo[b,f] researchgate.netsphinxsai.comthiazepine, a key intermediate that allows for the introduction of various substituents at the C-11 position. nih.gov This single modification is pivotal for unlocking a wide spectrum of biological activities.

One of the most significant structural modulations involves the attachment of a piperazine (B1678402) moiety at the C-11 position. This strategy led to the development of prominent antipsychotic drugs, including Quetiapine (B1663577). researchgate.netsphinxsai.com Further refinement of this C-11 side chain can fine-tune the pharmacological effects. For instance, condensing 11-piperazinyl-dibenzothiazepine with various substituted benzyl (B1604629) halides has produced derivatives with significant antipsychotic activity, demonstrating that even distal changes to the C-11 substituent can modulate efficacy. researchgate.net

Interestingly, more substantial modifications to the C-11 piperazine side chain can completely shift the therapeutic target of the molecule. The synthesis of novel N-(1-(4-(dibenzo[b,f] researchgate.netsphinxsai.comthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives has yielded compounds with potent in vitro anticancer activity against human cancer cell lines. nih.gov In this case, the dibenzo[b,f] researchgate.netsphinxsai.comthiazepine core acts as a scaffold to present a side chain that is believed to exert its cytotoxic effects through the inhibition of sirtuins. nih.gov This illustrates the remarkable versatility of the scaffold, where modulating the C-11 position can redirect the biological activity from the central nervous system to oncology.

Core Structure Structural Modulation at C-11 Resulting Biological Activity Reference
Dibenzo[b,f] researchgate.netsphinxsai.comthiazepineIntroduction of a piperazine ring (e.g., Quetiapine)Antipsychotic researchgate.netsphinxsai.com
Dibenzo[b,f] researchgate.netsphinxsai.comthiazepineIntroduction of a piperazine-benzyl halide moietyAntipsychotic researchgate.net
Dibenzo[b,f] researchgate.netsphinxsai.comthiazepineIntroduction of an N-acyl-phenylalanine-piperazine moietyAnticancer (Sirtuin Inhibition) nih.gov

Positional and Substituent Effects on Pharmacological Profiles

While modifications at C-11 are crucial, the substitution pattern on the aromatic rings of the dibenzo[b,f] researchgate.netsphinxsai.comthiazepine core also plays a defining role in the pharmacological profile of the resulting derivatives. The position and nature of these substituents can dramatically alter receptor affinity and selectivity.

Studies on the closely related dibenzo[b,f] researchgate.netsphinxsai.comoxazepine scaffold provide compelling insights into how halogen substitution influences pharmacology. Research has shown that the chlorine substitution pattern can effectively toggle receptor selectivity. nih.gov For example, an analog with a single chlorine atom at the C-7 position was identified as a dual ligand for the histamine (B1213489) H1 and H4 receptors. nih.gov However, the introduction of a second chlorine atom to create a 3,7-dichloro derivative resulted in a compound that acted as a dual ligand for the histamine H1 and serotonin (B10506) 5-HT2A receptors, losing its significant affinity for the H4 receptor. nih.gov This highlights how both the number and position of substituents can fine-tune the interaction of the molecule with different biological targets.

Beyond halogens, other substituents can also impart potent activity. A structural analogue featuring a sulfamoyl group at C-6 and a carboxylic acid at C-8 (6-Sulfamoyl-10,11-dihydrodibenzo[b,f] researchgate.netsphinxsai.comthiazepine-8-carboxylic acid) has been noted for its high activity, indicating its potential medicinal value. researchgate.net These findings collectively underscore that the strategic placement of various functional groups on the tricyclic framework is a critical determinant of the ultimate pharmacological profile and therapeutic utility.

Substituent(s) on Tricyclic Core Resulting Pharmacological Profile Reference
7-ChloroDual H1/H4 receptor ligand nih.gov
3,7-DichloroDual H1/5-HT2A receptor ligand nih.gov
6-Sulfamoyl, 8-Carboxylic acidHigh biological activity researchgate.net
Data derived from studies on closely related dibenzo[b,f] researchgate.netsphinxsai.comoxazepine and dihydrodibenzo[b,f] researchgate.netsphinxsai.comthiazepine analogs.

Conformational Analysis and its Correlation with Biological Recognition

Crystallographic studies reveal that the central thiazepine ring consistently adopts a boat conformation. researchgate.netnih.gov In this arrangement, the sulfur atom forms the "bow" while the C7-N1 imine bond constitutes the "stern" of the boat. researchgate.netnih.gov This specific puckering of the central ring, combined with a significant dihedral angle between the planes of the two benzene (B151609) rings, forces the entire tricyclic system into a distinct "butterfly-like" conformation. researchgate.netnih.gov

This defined three-dimensional structure is fundamental for biological recognition, as it dictates how the molecule fits into the binding pocket of a target receptor or enzyme. The development of synthetic methods for the highly enantioselective hydrogenation of these compounds further emphasizes the importance of their conformation. researchgate.net The ability to produce specific optically active isomers (enantiomers) is crucial, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. This stereoselectivity is a direct consequence of the molecule's rigid, butterfly-shaped conformation interacting with a chiral biological environment.

Conformational Parameter Description Reference
Central Ring ConformationBoat Conformation researchgate.netnih.gov
Overall Molecular ShapeButterfly-like researchgate.netnih.gov
Key Structural FeatureDihedral angle between benzene rings researchgate.netnih.gov

Preclinical Investigations of Pharmacological Potential for Dibenzo B,f 1 2 Thiazepine Derivatives Excluding Human Clinical Trials

In Vitro and In Vivo Receptor Binding Studies

Dibenzo[b,f] nih.govnih.govthiazepine derivatives are known for their interaction with various receptors in the central nervous system (CNS). For instance, Quetiapine (B1663577), a well-known atypical antipsychotic, is a dibenzo[b,f] nih.govnih.govthiazepine derivative used in the treatment of schizophrenia and bipolar disorder. sphinxsai.com Its therapeutic effects are attributed to its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.

Derivatives of dibenzo[b,f] nih.govnih.govthiazepine have also been explored for their potential as antihistaminics. sphinxsai.com Some have been found to possess H1-antihistaminic properties, suggesting their utility in managing allergic conditions. sphinxsai.com Furthermore, the structural similarity of these compounds to other psychoactive agents has prompted investigations into their broader receptor binding profiles. For example, the replacement of the oxygen atom in the related dibenzoxazepine (B10770217) core with a nitrogen atom to form a dibenzodiazepine was found to reduce cytotoxicity while maintaining antibacterial activity, a finding that spurred further structural modifications and evaluations. nih.gov

Novel benzo nih.govnih.govdiazepin-2-one derivatives have been developed as potent endothelin (ET) receptor antagonists, with some compounds showing affinities in the low nanomolar range for both ET(A) and ET(B) receptors. nih.gov In animal models, these derivatives have demonstrated the ability to reduce arterial blood pressure. nih.gov

Evaluation of Potential Anti-infective Activities

The search for new antimicrobial agents has led to the exploration of diverse chemical scaffolds, including dibenzo[b,f] nih.govnih.govthiazepine derivatives.

Antibacterial Efficacy Studies

Several studies have highlighted the antibacterial potential of dibenzo[b,f] nih.govnih.govthiazepine derivatives. A number of substituted dibenzo[b,f] nih.govnih.govthiazepines with heterocyclic and aliphatic moieties at the C-11 position have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net Notably, derivatives containing imidazole, 2-methyl imidazole, and pyrrolidine (B122466) have shown significant antibacterial effects. researchgate.net

In one study, a small molecule dibenzodiazepine derivative, SW33, demonstrated potent inhibitory activity against intracellular multidrug-resistant strains of S. typhimurium in both macrophages and epithelial cells. nih.govnih.gov SW33 was also effective against other intracellular pathogens like Salmonella typhi, Yersinia enterocolitica, and Listeria monocytogenes, suggesting broad-spectrum activity against intracellular bacteria. nih.govnih.gov

The antibacterial activity of these compounds is influenced by the specific substituents on the dibenzothiazepine core. The table below summarizes the antibacterial activity of some dibenzothiazepine derivatives against various bacterial strains.

Compound IDBacterial StrainZone of Inhibition (mm)
6a Staphylococcus aureusModerate Inhibition
6b Staphylococcus aureus-
6d Staphylococcus aureus-
6e Staphylococcus aureus-
6f Staphylococcus aureus-
6g Staphylococcus aureus-
6h Staphylococcus aureus-
6i Staphylococcus aureus-
6j Staphylococcus aureus-
6k Staphylococcus aureus-
6a Salmonella typhi-
6b Salmonella typhi-
6d Salmonella typhi-
6e Salmonella typhi-
6f Salmonella typhi-
6g Salmonella typhi-
6h Salmonella typhi-
6i Salmonella typhi-
6j Salmonella typhi-
6k Salmonella typhi-
6a Shigella dysenteriae-
6b Shigella dysenteriae-
6d Shigella dysenteriae-
6e Shigella dysenteriae-
6f Shigella dysenteriae-
6g Shigella dysenteriae-
6h Shigella dysenteriae-
6i Shigella dysenteriae-
6j Shigella dysenteriae-
6k Shigella dysenteriae-
6a Escherichia coli-
6b Escherichia coli-
6d Escherichia coli-
6e Escherichia coli-
6f Escherichia coli-
6g Escherichia coli-
6h Escherichia coli-
6i Escherichia coli-
6j Escherichia coli-
6k Escherichia coli-
6a Klebsiella pneumoniae-
6b Klebsiella pneumoniae-
6d Klebsiella pneumoniae-
6e Klebsiella pneumoniae-
6f Klebsiella pneumoniae-
6g Klebsiella pneumoniae-
6h Klebsiella pneumoniae-
6i Klebsiella pneumoniae-
6j Klebsiella pneumoniae-
6k Klebsiella pneumoniae-
6a Bacillus cereus-
6b Bacillus cereus-
6d Bacillus cereus-
6e Bacillus cereus-
6f Bacillus cereus-
6g Bacillus cereus-
6h Bacillus cereus-
6i Bacillus cereus-
6j Bacillus cereus-
6k Bacillus cereus-
6a Pseudomonas aeruginosa-
6b Pseudomonas aeruginosa-
6d Pseudomonas aeruginosa-
6e Pseudomonas aeruginosa-
6f Pseudomonas aeruginosa-
6g Pseudomonas aeruginosa-
6h Pseudomonas aeruginosa-
6i Pseudomonas aeruginosa-
6j Pseudomonas aeruginosa-
6k Pseudomonas aeruginosa-
6a Serratia marcescens-
6b Serratia marcescens-
6d Serratia marcescens-
6e Serratia marcescens-
6f Serratia marcescens-
6g Serratia marcescens-
6h Serratia marcescens-
6i Serratia marcescens-
6j Serratia marcescens-
6k Serratia marcescens-

Data extracted from a study on substituted dibenzo[b,f] nih.govnih.govthiazepines. researchgate.net Note: A dash (-) indicates that the specific data was not provided in the source.

Antifungal and Antiviral Activity Assessments

The investigation into the anti-infective properties of dibenzo[b,f] nih.govnih.govthiazepine derivatives extends to their potential against fungi and viruses. While specific studies on 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine were not found, related structures like 1,4-benzothiazine derivatives have been reviewed for their antifungal activity. nih.gov These studies have shown that the antifungal efficacy can be influenced by various chemical modifications, such as N-4 substitution and the nature of azole substituents. nih.gov Some 1,4-benzothiazine derivatives are thought to exert their in vivo antifungal effects through a combination of direct action and by stimulating the immune response. nih.gov

Antineoplastic and Cytotoxic Activity in Cell Lines

The cytotoxic potential of dibenzo[b,f] nih.govnih.govthiazepine derivatives against cancer cells has been a significant area of research.

In Vitro Screening against Cancer Cell Lines

A series of dibenzodiazepine derivatives with an N-methylpiperazine group at the C-11 position have demonstrated potent inhibitory effects on the proliferation of various tumor cell lines. nih.gov These compounds were tested against breast cancer (BCAP37), gastric cancer (SGC7901), liver cancer (HepG2), cervical cancer (HeLa), and acute promyelocytic leukemia (HL-60) cell lines, with some derivatives showing IC50 values as low as 0.30 μM. nih.gov

Similarly, novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against five tumor cell lines. nih.gov One compound, in particular, exhibited potent activity with IC50 values below 3.50 μM against all tested cell lines. nih.gov Another compound from this series showed selective activity against leukemia (HL-60) and breast carcinoma (MCF-7) cell lines. nih.gov

The table below presents the cytotoxic activity of selected dibenzodiazepine derivatives against various cancer cell lines.

CompoundCell LineIC50 (μM)
Unnamed Dibenzodiazepine Derivative BCAP37 (Breast Cancer)Down to 0.30
Unnamed Dibenzodiazepine Derivative SGC7901 (Gastric Cancer)Down to 0.30
Unnamed Dibenzodiazepine Derivative HepG2 (Liver Cancer)Down to 0.30
Unnamed Dibenzodiazepine Derivative HeLa (Cervical Cancer)Down to 0.30
Unnamed Dibenzodiazepine Derivative HL-60 (Acute Promyelocytic Leukemia)Down to 0.30

Data extracted from a study on dibenzodiazepine derivatives. nih.gov

Proposed Mechanisms of Antitumor Action (e.g., Sirtuin Inhibition)

The mechanisms underlying the antitumor activity of these compounds are being actively investigated. One proposed mechanism is the inhibition of sirtuins, a class of proteins that play a crucial role in cellular processes. nih.gov The development of specific inhibitors for sirtuins, such as SirT1, is a promising strategy for cancer therapy. nih.gov While direct evidence for 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine as a sirtuin inhibitor is not available, the broader class of benzoxazine (B1645224) derivatives has been shown to contain potent and selective SirT1 inhibitors. nih.gov These inhibitors have been demonstrated to permeate cell membranes and inhibit the deacetylation of p53, a key tumor suppressor protein. nih.gov

Another potential mechanism of antitumor action is the direct interaction with DNA. nih.gov For instance, a dibenzoylmethane (B1670423) derivative has been shown to have a direct interaction with DNA, which may contribute to its cytotoxic effect on melanoma cells. nih.gov

The structural diversity and demonstrated preclinical pharmacological potential of dibenzo[b,f] nih.govnih.govthiazepine derivatives make them a compelling area for further research and development in the quest for novel therapeutic agents.

Modulation of Neurotransmitter Systems in Preclinical Models

Interactions with Dopamine and Serotonin Receptors

The structural resemblance of the dibenzo[b,f] nih.govnih.govthiazepine nucleus to atypical antipsychotic drugs, such as quetiapine, suggests a potential interaction with dopamine and serotonin receptor systems. These receptors are crucial targets in the treatment of various neuropsychiatric disorders.

Preclinical studies on various dibenzothiazepine derivatives have demonstrated affinities for both dopamine (D1 and D2) and serotonin (5-HT2A) receptors. For instance, the atypical antipsychotic quetiapine, a dibenzothiazepine derivative, exhibits a broad receptor binding profile with significant affinity for serotonin (5-HT2A) and dopamine D1 and D2 receptors. nih.gov The development of novel dibenzothiazepine derivatives has often focused on modulating these key receptors to achieve antipsychotic-like effects in animal models. nih.gov

Cannabinoid Receptor Modulation (e.g., CB1 Inverse Agonism)

Recent preclinical research has identified the dibenzo[b,f] nih.govnih.govthiazepine scaffold as a novel class of cannabinoid-1 (CB1) receptor inverse agonists. nih.gov CB1 receptor inverse agonists have been investigated for their therapeutic potential, particularly in the context of metabolic disorders.

A study focused on the synthesis and evaluation of dibenzothiazepines as CB1 inverse agonists developed new synthetic methods to explore the structure-activity relationships of this chemical series. The compounds were assessed in functional and radioligand binding assays using recombinant human CB1 and CB2 receptors. The findings revealed that these compounds generally displayed high selectivity for the CB1 receptor over the CB2 receptor. nih.gov Notably, a lead compound from this series, 11-(4-chlorophenyl)dibenzo[b,f] nih.govnih.govthiazepine-8-carboxylic acid butylamide, demonstrated significant in vivo activity in pharmacodynamic models related to CB1 receptor function. nih.gov

Although this study highlights the potential of chloro-substituted dibenzo[b,f] nih.govnih.govthiazepine derivatives as CB1 inverse agonists, specific data on the CB1 receptor binding affinity and inverse agonist activity of 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine itself are not provided. Further investigation is required to determine if the 1-chloro substitution confers CB1 inverse agonist properties to the parent dibenzo[b,f] nih.govnih.govthiazepine structure.

GABAergic System Interactions

The structural similarity of the dibenzo[b,f] nih.govnih.govthiazepine core to benzodiazepines, which are well-known positive allosteric modulators of the GABA-A receptor, suggests a potential for interaction with the GABAergic system. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects.

Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization. nih.govconicet.gov.arnih.govresearchgate.net The dibenzo[b,f] nih.govnih.govthiazepine structure, featuring a seven-membered thiazepine ring fused to two benzene (B151609) rings, shares some structural motifs with the benzodiazepine (B76468) nucleus.

However, direct preclinical evidence demonstrating the interaction of 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine with GABA-A receptors is currently lacking in the scientific literature. Electrophysiological studies, such as patch-clamp recordings on cultured neurons or in brain slices, would be necessary to determine if this specific compound can modulate GABA-A receptor currents. Without such data, any potential GABAergic activity of 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine remains speculative.

Other Emerging Pharmacological Applications

HIV Inhibition Studies

Several studies have explored the antiviral potential of various thiazepine-containing compounds, including against the Human Immunodeficiency Virus (HIV). The search for novel anti-HIV agents is a continuous effort to overcome drug resistance and improve treatment regimens.

Research into thiazepine derivatives has shown that some of these compounds exhibit modest activity against HIV-1. nih.gov For example, certain newly synthesized 1,3-thiazepine (B12646109) derivatives were evaluated in vitro against different virus classes and demonstrated some inhibitory effects on HIV-1. nih.gov Additionally, studies on thiazepine alkaloids isolated from natural sources have also reported anti-HIV-1 activity. researchgate.net The proposed mechanisms of action for some of these related compounds include interference with early stages of the viral life cycle.

While these findings suggest that the thiazepine scaffold can be a starting point for the development of anti-HIV agents, specific data on the HIV inhibitory activity of 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine have not been reported. Antiviral screening assays would be required to ascertain whether this particular chlorinated derivative possesses any efficacy against HIV.

Leukotriene Antagonism

Leukotriene receptor antagonists are a class of drugs used in the management of asthma and allergic rhinitis. They work by blocking the action of cysteinyl leukotrienes, which are inflammatory mediators. nih.gov

The dibenzo[b,f] nih.govnih.govthiazepine structure is not a classical scaffold for leukotriene receptor antagonists. However, the broad pharmacological screening of diverse chemical libraries sometimes reveals unexpected activities.

Currently, there is no preclinical data available in the scientific literature to suggest that 1-Chlorodibenzo[b,f] nih.govnih.govthiazepine or other dibenzo[b,f] nih.govnih.govthiazepine derivatives act as leukotriene receptor antagonists. Specific binding assays for cysteinyl leukotriene receptors (CysLT1 and CysLT2) would be necessary to investigate this potential pharmacological application.

Calcium Channel Modulation

A study on a different heterocyclic system, dibenzo smolecule.comnih.govnih.govthiadiazepines, identified a derivative, compound 2 , that exhibited significant calcium-channel modulating activity. nih.gov This compound was found to block the entry of cytosolic calcium, a mechanism that may contribute to its observed neuroprotective properties. nih.gov Although structurally distinct from the 1,4-thiazepine series, this finding highlights the potential for the broader dibenzothiazepine scaffold to interact with calcium signaling pathways.

Further illustrating the cardiovascular effects of related structures, TA-3090, a 1,5-benzothiazepine (B1259763) derivative, has been shown to be a potent vasodilator, with effects on vertebral and coronary blood flow that are three times more potent than diltiazem, a well-known calcium channel blocker. researchgate.net This activity points to the potential for compounds with a thiazepine ring fused to benzene rings to modulate cardiovascular function, often through interactions with calcium channels.

The table below summarizes the findings on related compounds.

Compound/DerivativeFindingReference
Dibenzo smolecule.comnih.govnih.govthiadiazepine derivative (compound 2)Showed remarkable calcium-channel modulating activity by blocking cytosolic calcium entry. nih.gov
TA-3090 ((+)(2S,3S)-3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2, 3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate)Exhibited potent coronary vasodilating effects, suggesting interaction with calcium channels. researchgate.net

Cognitive Function Enhancement in Animal Models

The investigation of dibenzo[b,f] smolecule.comnih.govthiazepine derivatives for cognitive enhancement is an emerging area of interest, largely driven by the known neurological effects of this class of compounds. While specific animal model data for 1-Chlorodibenzo[b,f] smolecule.comnih.govthiazepine is absent from the reviewed literature, the antipsychotic properties of related compounds suggest a potential, albeit complex, influence on cognitive processes.

Animal models are essential tools for discovering the neural processes that underlie cognition and for the preclinical assessment of potential cognitive enhancers. nih.govnih.gov For instance, research into novel 2H-benzo[b] smolecule.comnih.govthiazin-3(4H)-one derivatives has identified compounds with significant acetylcholinesterase (AChE) inhibitory activity. nih.gov Specifically, compounds 3i and 3j from this study demonstrated potent AChE inhibition, a key mechanism for currently approved Alzheimer's disease therapies. nih.gov Their efficacy was comparable to the reference drug donepezil. nih.gov

The table below presents the acetylcholinesterase inhibitory activity of these related benzothiazine derivatives.

CompoundIC50 against AChE (µM)
Compound 3i0.027
Compound 3j0.025
Donepezil (Reference)0.021

These findings suggest that the broader benzothiazine scaffold, which shares structural similarities with dibenzo[b,f] smolecule.comnih.govthiazepines, holds promise for the development of agents that could positively impact cognitive function.

Anti-inflammatory Effects

The anti-inflammatory potential of dibenzo[b,f] smolecule.comnih.govthiazepine derivatives is another area of active preclinical investigation. Although direct evidence for 1-Chlorodibenzo[b,f] smolecule.comnih.govthiazepine is lacking, studies on analogous structures provide preliminary support for their anti-inflammatory activity.

Research on a series of 1,2-benzothiazine derivatives has explored their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov These studies are critical in the design of novel anti-inflammatory drugs. nih.gov Similarly, the anti-inflammatory properties of novel thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated. researchgate.net

Furthermore, a study on 4-(phenylamino)-pyrrolo[2,1-f] smolecule.comnih.govresearchgate.nettriazines led to the discovery of potent p38 mitogen-activated protein (MAP) kinase inhibitors. nih.gov The inhibition of p38 MAP kinase is a recognized strategy for controlling inflammatory responses. Several compounds from this class demonstrated significant efficacy in a murine model of acute inflammation, leading to the advancement of compounds 11b and 11j into further preclinical studies. nih.gov

The table below summarizes the anti-inflammatory activity of related compounds.

Compound ClassMechanism of ActionKey FindingsReference
1,2-Benzothiazine derivativesCyclooxygenase (COX) inhibitionInvestigated for potential to inhibit COX-1 and COX-2. nih.gov
4-(Phenylamino)-pyrrolo[2,1-f] smolecule.comnih.govresearchgate.nettriazinesp38 MAP kinase inhibitionCompounds 11b and 11j showed robust efficacy in a murine model of acute inflammation. nih.gov

These findings from related heterocyclic systems underscore the potential for dibenzo[b,f] smolecule.comnih.govthiazepine derivatives to exert anti-inflammatory effects, warranting further specific investigation into compounds like 1-Chlorodibenzo[b,f] smolecule.comnih.govthiazepine.

Computational and Theoretical Chemistry Studies of Dibenzo B,f 1 2 Thiazepines

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules like dibenzo[b,f] researchgate.netmedchemexpress.comthiazepines. These calculations can provide detailed information about the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

For related heterocyclic systems, such as 1,4-benzothiazine-3-one derivatives, DFT studies at the B3LYP/6-311G** level of theory have been used to investigate their electronic structure. medchemexpress.com Such studies typically involve the calculation of key reactivity descriptors, which are presented in the table below.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO (Highest Occupied Molecular Orbital) Indicates the ability of a molecule to donate electrons. Higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital) Represents the ability of a molecule to accept electrons. Lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.
Electron Affinity The energy released when an electron is added to a neutral molecule.
Ionization Potential The energy required to remove an electron from a neutral molecule.
Chemical Potential A measure of the escaping tendency of electrons from a stable system.
Hardness Resistance to change in electron distribution or charge transfer.
Softness The reciprocal of hardness, indicating the ease of charge transfer.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. This is particularly relevant for dibenzo[b,f] researchgate.netmedchemexpress.comthiazepine derivatives, as many of them exhibit pharmacological activity. For instance, the well-known antipsychotic drug quetiapine (B1663577) is a derivative of dibenzo[b,f] researchgate.netmedchemexpress.comthiazepine. researchgate.net

Docking studies can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. While specific docking studies for 1-Chlorodibenzo[b,f] researchgate.netmedchemexpress.comthiazepine are not readily found, studies on similar compounds, like 1,4-benzothiazine-3-one derivatives, have been performed to understand their anticonvulsant activity by simulating their binding to GABA-Aergic receptors. medchemexpress.com These studies help in rationalizing the observed biological activity and in the design of new, more potent analogs.

Mechanistic Investigations of Synthetic Pathways using Theoretical Methods

Theoretical methods can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This is valuable for optimizing synthetic routes and understanding how different substituents might influence the reaction outcome.

The synthesis of dibenzo[b,f] researchgate.netmedchemexpress.comthiazepine derivatives often involves multi-step processes. For example, the synthesis of quetiapine involves the reaction of 11-chloro-dibenzo[b,f] researchgate.netmedchemexpress.comthiazepine with 1-(2-hydroxyethoxy)ethylpiperazine. researchgate.net Theoretical studies on such reactions could clarify the role of catalysts and solvents, and explain the regioselectivity and stereoselectivity of the reaction. While specific theoretical investigations into the synthesis of 1-Chlorodibenzo[b,f] researchgate.netmedchemexpress.comthiazepine are not prominent in the literature, quantum mechanical calculations have been used to verify the proposed mechanisms of ring-opening reactions in related thiophene-containing heterocycles.

Conformational Landscape Analysis via Computational Techniques

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it determines how well it can fit into the binding site of a receptor. Dibenzo[b,f] researchgate.netmedchemexpress.comthiazepines have a flexible seven-membered ring, which can adopt multiple conformations. Computational techniques like molecular dynamics (MD) simulations and systematic conformational searches can be used to explore the conformational landscape of these molecules.

For instance, studies on 1,3,2-benzodioxaphosphinan-4-ones, which also contain a heterocyclic ring, have utilized nonempirical B3LYP/6-31G(d) quantum-chemical calculations to perform theoretical conformational analysis. researchgate.net These studies have shown that the heteroring can exist in flattened sofa conformations. researchgate.net A similar approach for 1-Chlorodibenzo[b,f] researchgate.netmedchemexpress.comthiazepine would help in identifying the low-energy conformers that are most likely to be biologically active.

Advanced Characterization Techniques for Dibenzo B,f 1 2 Thiazepine Structures

Spectroscopic Analyses in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of 1-Chlorodibenzo[b,f] thiazepine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: In ¹H NMR spectroscopy, the aromatic protons on the dibenzothiazepine core typically appear as a series of multiplets in the δ 7.0–8.5 ppm range. The precise chemical shifts and coupling constants of these protons are used to confirm the substitution pattern on the two benzene (B151609) rings.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The signals are analyzed to confirm the presence of the correct number of aromatic and heterocyclic carbons, including the carbon atoms bonded to the chlorine, sulfur, and nitrogen atoms.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of 1-Chlorodibenzo[b,f] thiazepine would be characterized by specific absorption bands corresponding to C=N (imine), C-S (thioether), C-Cl (chloroalkene), and aromatic C-H and C=C bonds. This technique is particularly useful for monitoring the conversion of the lactam precursor, dibenzo[b,f] thiazepine-11(10-H)one, to the final chlorinated product by observing the disappearance of the C=O (amide) stretch and the appearance of the C=N stretch.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula, C₁₃H₈ClNS. nih.gov The monoisotopic mass of this compound is 245.0066 Da. nih.gov

The combination of these spectroscopic methods is essential for the unambiguous structural elucidation and characterization of 1-Chlorodibenzo[b,f] thiazepine, particularly when it is synthesized as an intermediate or identified as an impurity in pharmaceutical manufacturing. nih.gov

Table 1: Overview of Spectroscopic Techniques for Characterization

Technique Purpose Key Information Obtained
¹H NMR Maps the proton environment of the molecule. Chemical shifts (δ) and coupling patterns of aromatic protons.
¹³C NMR Identifies all unique carbon environments. Confirms the carbon skeleton and presence of key carbons (C-Cl, C-S, C=N).
IR Spectroscopy Detects functional groups. Presence of C=N, C-S, and aromatic C-H bonds; absence of precursor C=O.
Mass Spectrometry Determines molecular weight and formula. Molecular ion peak (M⁺) and fragmentation pattern for structural confirmation.
HRMS Provides exact mass. Confirms elemental composition (C₁₃H₈ClNS).

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. This technique can resolve the exact molecular geometry, bond lengths, bond angles, and crystal packing of 1-Chlorodibenzo[b,f] thiazepine.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of 1-Chlorodibenzo[b,f] thiazepine and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the conversion of the starting material, dibenzo[b,f] thiazepine-11(10-H)one, to the desired product. prepchem.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can quickly visualize the presence of starting material, product, and any byproducts. In one documented synthesis, the reaction was monitored on silica (B1680970) gel plates, where the product was observed to have a specific retention factor (Rƒ). prepchem.com

Table 2: TLC Parameters for Reaction Monitoring

Parameter Value/Description
Stationary Phase Silica Gel
Mobile Phase Ether-Hexane (1:1)
Detection Ultraviolet (UV) light
Rƒ of Product 0.70

Data sourced from a documented synthesis of 11-Chloro-dibenzo[b,f] thiazepine. prepchem.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of purity and the detection of trace-level impurities. As 1-Chlorodibenzo[b,f] thiazepine is a known intermediate and potential impurity (designated Quetiapine (B1663577) Impurity F) in the production of Quetiapine Fumarate, various reverse-phase HPLC (RP-HPLC) methods have been developed for the analysis of the final drug product and its related substances. nih.govingentaconnect.com These methods are capable of separating the main compound from its precursors and degradation products with high resolution and sensitivity. While specific methods are optimized for the final drug, similar conditions are applicable for assessing the purity of the intermediate.

Table 3: General HPLC Conditions for Analysis of Related Dibenzothiazepines

Parameter Typical Conditions
Mode Reverse-Phase (RP-HPLC)
Stationary Phase C18 Column
Mobile Phase Acetonitrile and/or Methanol with an aqueous buffer (e.g., phosphate)
Detection UV Spectrophotometry

These conditions are representative of methods used for quetiapine and its impurities, including 1-Chlorodibenzo[b,f] thiazepine. ingentaconnect.com

The use of these chromatographic techniques is essential for process control in an industrial setting, ensuring that the intermediate meets stringent purity specifications before being used in the final steps of pharmaceutical synthesis. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Chlorodibenzo[b,f][1,4]thiazepine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or cyclization of nitro-dienones with 2-aminothiophenol derivatives. Key parameters include catalyst choice (e.g., Pd(OAc)₂), solvent (e.g., DCM or THF), and temperature (60–80°C). For example, Lei et al. achieved 86% yield using optimized conditions (1.3 equiv nitro-dienone, 5 mol% Pd catalyst, 24h reaction time) .
  • Optimization Strategies :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are recommended for characterizing this compound, and how should spectral data be interpreted?

  • Techniques :

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons at δ 7.14–9.03 ppm, thiazepine ring protons at δ 5.12–5.52 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M + Na]+ calcd 394.1102, found 394.1093) .
  • Melting Point : Verify purity (>260°C decomposition observed in derivatives) .
    • Interpretation Tips : Compare experimental data with literature values to identify positional isomerism or impurities .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Safety Protocols :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers at 4°C to prevent degradation .
  • Follow waste disposal guidelines for halogenated compounds (e.g., incineration with scrubbing).
    • Emergency Response : In case of exposure, rinse with water and seek medical attention immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., chemical shift variations in 1H NMR) for this compound derivatives?

  • Root Causes : Variations may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), tautomerism, or impurities like unreacted starting materials .
  • Resolution Strategies :

  • Perform 2D NMR (COSY, HSQC) to confirm connectivity.
  • Recrystallize samples to remove impurities and reacquire spectra .
  • Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for pharmacological applications?

  • SAR Approaches :

  • Synthesize analogs with substituent variations (e.g., Cl → F, NO₂) and test biological activity (e.g., Topo I inhibition) .
  • Use molecular docking to predict binding affinity to targets like serotonin receptors .
  • Analyze pharmacokinetic properties (logP, solubility) via HPLC and in vitro assays .

Q. How can the formation of this compound as a pharmaceutical impurity be mitigated during drug synthesis?

  • Mitigation Methods :

  • Optimize reaction stoichiometry to minimize over-chlorination (e.g., control Cl⁻ ion concentration) .
  • Implement in-process controls (IPC) like real-time HPLC monitoring to detect impurities early .
  • Use scavengers (e.g., polymer-bound amines) to trap reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.